(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid (3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid Liquiritic acid, also known as liquiritate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Liquiritic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, liquiritic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, liquiritic acid can be found in herbs and spices and tea. This makes liquiritic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 10379-72-3
VCID: VC21006885
InChI: InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27+,28-,29+,30+/m0/s1
SMILES: CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol

(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid

CAS No.: 10379-72-3

Cat. No.: VC21006885

Molecular Formula: C30H46O4

Molecular Weight: 470.7 g/mol

* For research use only. Not for human or veterinary use.

(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid - 10379-72-3

Specification

Description Liquiritic acid, also known as liquiritate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Liquiritic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, liquiritic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, liquiritic acid can be found in herbs and spices and tea. This makes liquiritic acid a potential biomarker for the consumption of these food products.
CAS No. 10379-72-3
Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
IUPAC Name (2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Standard InChI InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27+,28-,29+,30+/m0/s1
Standard InChI Key MPDGHEJMBKOTSU-IDZWEYSVSA-N
Isomeric SMILES C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O
SMILES CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Canonical SMILES CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Melting Point 298-303°C

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